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Introduction: Probing Covalent Interactions in Live
Cells

The study of covalent inhibition is a resurgent and powerful area of drug discovery, leading to
therapeutics with high potency and prolonged duration of action.[1] Propiolamide and its
derivatives serve as effective electrophilic "warheads," capable of forming irreversible covalent
bonds with nucleophilic residues, such as cysteine, on target proteins.[2] This application note
details the use of Propiolamide-13C3, a stable isotope-labeled version of propiolamide, to
develop a robust cell-based assay for quantifying target engagement using mass spectrometry-
based proteomics.

Propiolamide-13C3 incorporates three 3C atoms, providing a distinct mass shift that enables
precise differentiation and quantification of the inhibitor-bound protein from the unbound
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population within a complex cellular proteome.[3][4] This approach offers a direct and
unambiguous measurement of a compound's ability to reach and interact with its intended
target in a physiologically relevant environment.

Our model target is Peptide Deformylase (PDF), a metalloenzyme essential for protein
maturation in bacteria and in human mitochondria.[5][6] As PDF is a validated target for both
antibacterial and anticancer therapies, this protocol provides a broadly applicable framework
for researchers in these fields.[5][7] The methodology, however, is not limited to PDF and can
be adapted to any protein target known or suspected to be modified by a propiolamide-based
covalent inhibitor.

Assay Principle: Quantitative Mass Spectrometry for
Covalent Target Engagement

The core of this assay is the use of quantitative proteomics to measure the extent of covalent
modification of a target protein in intact cells. By treating cells with Propiolamide-13C3, the
compound enters the cell and covalently attaches to its target protein, in this case, PDF.

Following treatment, cells are lysed, and the total proteome is extracted and digested into
peptides using trypsin. These peptides are then analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS).[8] The 13Cs label on the propiolamide adduct creates a
predictable mass increase (+3 Da) in the target peptide compared to its unlabeled counterpart.

By comparing the mass spectrometry signal intensity of the "heavy" (*3Cs-labeled) peptide
adduct to the "light" (unmodified) peptide, we can calculate the percentage of the target protein
that has been engaged by the inhibitor. This provides a direct measure of target occupancy.[9]
[10] This method is highly specific and sensitive, allowing for the determination of dose-
response curves (ICso) and engagement kinetics within a cellular context.[11][12]

Mechanism of Covalent Modification

Propiolamide contains a reactive alkyne group that serves as a Michael acceptor. It covalently
modifies the thiol group of a cysteine residue within the active site of Peptide Deformylase
(PDF), leading to irreversible inhibition of the enzyme.
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Caption: Covalent modification of a PDF cysteine residue by Propiolamide-13C3.

Experimental Desigh and Workflow

A successful target engagement study requires careful planning and execution. The overall
workflow involves treating cultured cells, preparing samples for proteomic analysis, and
acquiring and analyzing the mass spectrometry data.
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Caption: High-level overview of the cell-based target engagement workflow.

Key Considerations for Assay Development
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o Cell Line Selection: Choose a cell line that expresses the target protein (PDF) at a
detectable level. For human mitochondrial PDF, cancer cell lines like HeLa or A549 are
suitable.[5] For bacterial PDF, an appropriate bacterial strain would be used. Ensure cells are
healthy and in the logarithmic growth phase for experiments.[13][14]

o Controls: Proper controls are essential for data interpretation.
o Vehicle Control (DMSO): Establishes the baseline level of the unmodified target peptide.

o Unlabeled Propiolamide: Serves as a control to identify the target peptide and confirm that
any observed effect is due to the propiolamide moiety, not an artifact of the 13C label.

o Positive Control Inhibitor: If available, a known inhibitor of the target can be used to
validate the assay system.

o Optimization: The concentration of Propiolamide-13C3 and the treatment duration should
be optimized. A dose-response experiment is crucial for determining the cellular 1Cso (the
concentration required to achieve 50% target occupancy).[11] A time-course experiment can
reveal the kinetics of target engagement.

Detailed Protocols
Protocol 1: Cellular Treatment and Lysis

This protocol describes the treatment of adherent mammalian cells for a dose-response
experiment.

Materials:

Selected cell line (e.g., HEK293T)

Complete culture medium (e.g., DMEM + 10% FBS)

6-well tissue culture plates

Propiolamide-13C3 (stock in DMSO)

Unlabeled Propiolamide (stock in DMSO)
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Vehicle (100% DMSO)

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis Buffer: 8 M Urea in 100 mM Tris-HCI, pH 8.5, with protease and phosphatase
inhibitors.

Cell scraper

Procedure:

Cell Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on
the day of the experiment. Culture overnight at 37°C, 5% COs..

Compound Preparation: Prepare serial dilutions of Propiolamide-13C3 in complete culture
medium. A typical final concentration range for a dose-response curve might be 0.1 uM to
100 uM. Also prepare wells for vehicle (DMSO) and a high concentration of unlabeled
propiolamide (e.g., 50 uM).

Treatment: Aspirate the old medium from the cells and replace it with the medium containing
the different compound concentrations. Incubate for a predetermined time (e.g., 2-4 hours) at
37°C, 5% COs..

Cell Harvest: After incubation, place the plates on ice. Aspirate the medium and wash the
cells twice with 2 mL of ice-cold PBS per well.

Lysis: Aspirate the final PBS wash completely. Add 200 pL of ice-cold Lysis Buffer to each
well. Use a cell scraper to scrape the cells and ensure complete lysis.

Lysate Collection: Transfer the viscous lysate to a pre-chilled microcentrifuge tube.

Sonication & Clarification: Sonicate the lysate briefly on ice to shear DNA and reduce
viscosity. Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification: Transfer the supernatant (soluble proteome) to a new tube. Determine
the protein concentration using a compatible assay (e.g., BCA assay). Aliquot and store at
-80°C until ready for digestion.
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Protocol 2: Proteomic Sample Preparation for LC-MS/MS

This protocol is for the in-solution digestion of the protein lysate.
Materials:

e Protein lysate from Protocol 1

e 1 M Dithiothreitol (DTT), freshly prepared

e 500 mM lodoacetamide (IAA), freshly prepared in the dark

e Mass spectrometry grade Trypsin

e 50 mM Ammonium Bicarbonate, pH 8.0

e Formic Acid (FA)

e C18 Solid-Phase Extraction (SPE) desalting tips

Procedure:

o Sample Normalization: Based on the protein quantification, take an equal amount of protein
for each sample (e.g., 50 pg) and bring them to the same final volume with Lysis Buffer.

e Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour. This step
reduces disulfide bonds.

o Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 45 minutes at room
temperature in the dark. This step alkylates free cysteine residues, preventing them from
reforming disulfide bonds. Note: The cysteine residue covalently modified by propiolamide
will not be alkylated.

e Dilution: Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the
urea concentration to below 2 M, which is necessary for trypsin activity.

o Digestion: Add trypsin at a 1:50 (trypsin:protein) mass ratio. Incubate overnight (16-18 hours)
at 37°C.
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e Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

o Desalting: Desalt the peptide mixture using C18 SPE tips according to the manufacturer's
protocol.[15] This removes salts and detergents that interfere with mass spectrometry.

e Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge. Reconstitute
the peptides in a small volume (e.g., 50 pL) of LC-MS sample buffer (e.g., 2% acetonitrile,
0.1% formic acid in water) for analysis.

Data Acquisition and Analysis
LC-MS/MS Acquisition

Samples should be analyzed on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
coupled to a nano-flow HPLC system.

o Separation: Peptides are separated using a reversed-phase column with a gradient of
increasing acetonitrile concentration.

o Data Acquisition: The mass spectrometer should be operated in a data-dependent
acquisition (DDA) mode, where it cycles between a full MS1 scan to measure the mass of
intact peptides and multiple MS2 scans (tandem MS) to fragment selected peptides for
sequence identification.[8]

Data Analysis Workflow

The goal is to identify the peptide from PDF that is modified by Propiolamide-13C3 and
quantify its abundance relative to the unmodified form across different treatment conditions.
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Caption: Quantitative data analysis workflow for determining target occupancy.

o Database Search: Use a standard proteomics search engine (e.g., Mascot, MaxQuant,
Proteome Discoverer) to analyze the raw data.[16]

o Database: Search against a database containing the sequence of the target protein (e.g.,
human or bacterial proteome plus the specific PDF sequence).

o Variable Modifications: Specify the expected modifications:

» Carbamidomethylation of cysteine (+57.02 Da) from the IAA treatment.
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» The mass of the Propiolamide-13C3 adduct on cysteine (+72.04 Da).[16]

= Common modifications like oxidation of methionine.

» Peptide Identification: The software will identify the peptide from PDF that contains the
cysteine residue modified by Propiolamide-13C3. The MS/MS spectrum will confirm the
peptide sequence and the site of modification.

e Quantification:

o Extract the ion chromatograms (XICs) for the precursor ions of both the "light"
(unmodified) target peptide and the "heavy" (Propiolamide-13C3 adducted) target
peptide.

o Calculate the area under the curve for each of these peaks. This area is proportional to the
peptide's abundance.

o Calculating Target Occupancy: For each sample, calculate the percent occupancy using the
following formula:[9]

o % Occupancy = (Area_Heavy / (Area_Heavy + Area_Light)) * 100

o Dose-Response Analysis: Plot the % Occupancy against the log of the Propiolamide-13C3
concentration. Fit the data to a sigmoidal dose-response curve using graphing software (e.g.,
GraphPad Prism) to determine the cellular ICso value.

Example Data Presentation

Data should be summarized in clear tables and graphs for easy interpretation.

Table 1. Example Dose-Response Data for Propiolamide-13C3 Target Engagement
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[Propiolamide- Log Concentration % Target Std. Deviation
13C3] (uM) Occupancy (n=3)

0 (Vehicle) - 0.5 0.2

0.1 -1.0 8.2 15

0.5 -0.3 25.6 3.1

1.0 0.0 48.9 4.5

5.0 0.7 85.3 2.8

10.0 1.0 94.1 1.9

|50.0|1.7|98.5| 0.8 |

This data can then be plotted to visualize the dose-response relationship and calculate the
ICso.

Orthogonal Validation: Cellular Thermal Shift Assay
(CETSA)

To build confidence in the target engagement results, an orthogonal method is highly
recommended. CETSA is an ideal complementary assay that measures target engagement
based on ligand-induced thermal stabilization of the protein, without relying on mass
spectrometry.[17]

In a CETSA experiment, cells are treated with the compound and then heated to various
temperatures. A ligand-bound protein is typically more stable and will remain in the soluble
fraction at higher temperatures compared to the unbound protein. The amount of soluble
protein at each temperature is then quantified by Western Blot. A shift in the melting curve in
the presence of the compound indicates target engagement.[4][18]

Conclusion

The use of Propiolamide-13C3 in a cell-based assay combined with quantitative mass
spectrometry provides a powerful, direct, and highly specific method for measuring covalent
inhibitor target engagement. This approach allows for the determination of cellular potency
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(ICs0) and provides invaluable insights into a compound's behavior in a complex biological

system. By confirming that a molecule reaches and binds to its intended target, researchers

can make more informed decisions during the drug discovery and development process,

ultimately accelerating the path toward novel therapeutics.

References

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift
Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

Dai, L., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug
Discovery. ACS Pharmacology & Translational Science. Available at: [Link]

Emanuel, S. L., et al. (2022). Accelerating the Validation of Endogenous On-Target
Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in
Early Drug Discovery. bioRxiv. Available at: [Link]

ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible
covalent inhibitor screening. Available at: [Link]

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions
in cells. Nature Protocols. Available at: [Link]

Lanyon, L., et al. (2020). A practical guide for the assay-dependent characterisation of
irreversible inhibitors. RSC Chemical Biology. Available at: [Link]

Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability
(DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

Parker, C. G., & Cravatt, B. F. (2018). Chemoproteomic methods for covalent drug discovery.
PMC. Available at: [Link]

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
Available at: [Link]

Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Available
at: [Link]

© 2026 BenchChem. All rights reserved. 12 /17 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4912239/
https://pubs.acs.org/doi/10.1021/acsptsci.3c00010
https://www.biorxiv.org/content/10.1101/2022.02.16.480702v1
https://www.ice-bioscience.com/lc-hrms-based-kinectic-characterization-platform-for-irreversible-covalent-inhibitor-screening-a-101.html
https://www.nature.com/articles/nprot.2014.138
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7606302/
https://www.pnas.org/doi/10.1073/pnas.0905241106
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6370425/
https://www.pelagobio.com/cetsa
https://www.multispaninc.com/tips-for-establishing-successful-cell-based-assays-part-1/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562222?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

Shannon, D. A, et al. (2019). Quantitative Analysis of Protein Covalent Labeling Mass
Spectrometry Data in the Mass Spec Studio. Analytical Chemistry. Available at: [Link]

van der Wijk, T., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors
using chemical proteomics with label-free quantification. Nature Protocols. Available at: [Link]

Wildsmith, G. C., et al. (2023). Mass spectrometry quantifies target engagement for a
KRASG12C inhibitor in FFPE tumor tissue. BMC Biology. Available at: [Link]

QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Identification of Protein
Modifications. Available at: [Link]

Apfel, C., et al. (2001). Peptide Deformylase as an Antibacterial Drug Target: Assays for
Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells.
Antimicrobial Agents and Chemotherapy. Available at: [Link]

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.
Available at: [Link]

Johnson, D. S., et al. (2016). A practical guide for the assay-dependent characterisation of
irreversible inhibitors. RSC Chemical Biology. Available at: [Link]

Lee, M. D., et al. (2004). Human mitochondrial peptide deformylase, a new anticancer target
of actinonin-based antibiotics. Journal of Clinical Investigation. Available at: [Link]

Che, X., et al. (2011). Expression, purification, and activity assay of peptide deformylase
from Escherichia coli and Staphylococcus aureus. Molecular and Cellular Biochemistry.
Available at: [Link]

Zhang, Y., et al. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical
Reviews. Available at: [Link]

Holzgrabe, U., et al. (2020). Enabling antibiotic research: towards selective peptide
deformylase inhibitors. bioRxiv. Available at: [Link]

© 2026 BenchChem. All rights reserved. 13/17 Tech Support


https://www.biocompare.com/Bench-Tips/349147-Ten-Tips-for-Optimizing-Cell-Based-Assays/
https://pubs.acs.org/doi/10.1021/acs.analchem.9b01053
https://www.nature.com/articles/nprot.2017.152
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10605335/
https://qb3.berkeley.edu/facility/qb3-chemistry-mass-spectrometry-facility/services-rates/protein-modification/
https://journals.asm.org/doi/10.1128/AAC.45.4.1053-1057.2001
https://www.nature.com/articles/nrd3410
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7606302/
https://www.jci.org/articles/view/22269
https://link.springer.com/article/10.1007/s11010-011-0874-6
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3731422/
https://www.biorxiv.org/content/10.1101/2020.09.18.303233v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562222?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Vaca, C. E., & Martins, C. (2019). Mass Spectrometry-Based Methodologies for Targeted
and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and
Challenges. PMC. Available at: [Link]

Zhang, Q., et al. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl
acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of
Medicinal Chemistry. Available at: [Link]

Chen, X., et al. (2004). Peptide Deformylase as an Antibacterial Drug Target: Target
Validation and Resistance Development. Antimicrobial Agents and Chemotherapy. Available
at: [Link]

Agilent Technologies. (2023). Covalent Library Screening by Targeted Mass Spectrometry for
Rapid Binding Site Identification. Available at: [Link]

Escobar-Alvarez, S., et al. (2009). Structure and Activity of Human Mitochondrial Peptide
Deformylase, a Novel Cancer Target. Journal of Molecular Biology. Available at: [Link]

van der Meij, A., et al. (2013). An industrially applicable purification method for peptide
deformylase from Escherichia coli. Protein Expression and Purification. Available at: [Link]

Campuzano, I. D. G., et al. (2016). High-Throughput Mass Spectrometric Analysis of
Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete
Workflow. Journal of The American Society for Mass Spectrometry. Available at: [Link]

Wu, W., et al. (2000). Identification of a potent peptide deformylase inhibitor from a rationally
designed combinatorial library. Journal of the American Chemical Society. Available at: [Link]

Axten, J. M., et al. (2012). A new class of peptide deformylase inhibitors with in vivo
antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sivanandham, M., et al. (2021). Discovery of Potential Plant-Derived Peptide Deformylase
(PDF) Inhibitors for Multidrug-Resistant Bacteria Using Computational Studies. Molecules.
Available at: [Link]

© 2026 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6524025/
https://pubmed.ncbi.nlm.nih.gov/38315908/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC375276/
https://pubs.acs.org/doi/10.1021/acs.analchem.2c04481
https://www.sciencedirect.com/science/article/pii/S002228360900985X
https://www.sciencedirect.com/science/article/pii/S104659281300063X
https://www.researchgate.net/publication/293810143_High-Throughput_Mass_Spectrometric_Analysis_of_Covalent_Protein-Inhibitor_Adducts_for_the_Discovery_of_Irreversible_Inhibitors_A_Complete_Workflow
https://pubmed.ncbi.nlm.nih.gov/11456674/
https://pubmed.ncbi.nlm.nih.gov/22579486/
https://www.mdpi.com/1420-3049/26/19/5980
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562222?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent
Modifications [frontiersin.org]

2. researchgate.net [researchgate.net]

3. pdf.benchchem.com [pdf.benchchem.com]
4. pubs.acs.org [pubs.acs.org]

5. pubs.acs.org [pubs.acs.org]

6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50
data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MDO0050E [pubs.rsc.org]

7. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com|
8. documents.thermofisher.com [documents.thermofisher.com]
9. en.ice-biosci.com [en.ice-biosci.com]

10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE
tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

11. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic
Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv
[biorxiv.org]

12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

13. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor
Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

14. acs.figshare.com [acs.figshare.com]
15. gb3.berkeley.edu [gb3.berkeley.edu]

16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of
Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC
[pmc.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b562222?utm_src=pdf-custom-synthesis#bc-rfq
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00532/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00532/full
https://www.researchgate.net/publication/374857135_ABPP-CoDEL_Activity-Based_Proteome_Profiling-Guided_Discovery_of_Tyrosine-Targeting_Covalent_Inhibitors_from_DNA-Encoded_Libraries
https://pdf.benchchem.com/3028/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_with_GSK3368715.pdf
https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00545
https://pubs.acs.org/doi/10.1021/jasms.4c00196
https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00050e
https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00050e
https://www.creative-proteomics.com/ngpro/drug-target-identification-solutions.html
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/1602773-Mass-Spec-Sample-Prep-Handbook.pdf
https://en.ice-biosci.com/uploads/20240920/93c62a2ce27ebcc7.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10599008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10599008/
https://www.biorxiv.org/content/10.1101/2022.02.17.480880v1.full
https://www.biorxiv.org/content/10.1101/2022.02.17.480880v1.full
https://www.biorxiv.org/content/10.1101/2022.02.17.480880v1.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12291166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12291166/
https://acs.figshare.com/collections/Quantitative_Analysis_of_Protein_Covalent_Labeling_Mass_Spectrometry_Data_in_the_Mass_Spec_Studio/4541543
https://qb3.berkeley.edu/facility/pmsl/identification-of-protein-modifications/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631461/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562222?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 17. pelagobio.com [pelagobio.com]

e 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -
Assay Guidance Manual - NCBI Bookshelf [ncbi.nim.nih.gov]

» To cite this document: BenchChem. [developing a cell-based assay with Propiolamide-
13C3]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562222/docs#developing-a-cell-based-assay-with-
propiolamide-13c3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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